molecular formula C15H12ClN3O3S B11297743 6-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11297743
M. Wt: 349.8 g/mol
InChI Key: QDJRPUITCCWREH-UHFFFAOYSA-N
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Description

“6-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide” is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Chemical Formula: CHClNOS

    IUPAC Name: this compound

This compound belongs to the class of chromene derivatives, which exhibit diverse biological activities. Its intricate structure suggests potential pharmacological significance.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but I’ll highlight a common one:

    Starting Material: 7-methyl-4H-chromen-4-one

    Step 1: Chlorination of the chromenone at position 6 using thionyl chloride (SOCl).

    Step 2: Reaction with 5-ethyl-1,3,4-thiadiazol-2-amine to form the thiadiazole moiety.

    Step 3: Amidation of the resulting intermediate with chloroacetyl chloride to introduce the carboxamide group.

Industrial Production:: Industrial-scale production typically involves efficient and scalable methods, such as continuous flow synthesis or microwave-assisted reactions.

Chemical Reactions Analysis

    Oxidation: The chromene ring can undergo oxidation, leading to various derivatives.

    Substitution: The chlorine atom at position 6 can be substituted with other groups.

    Reduction: Reduction of the carbonyl group may yield a corresponding alcohol.

    Reagents: Common reagents include thionyl chloride, amines, and acyl chlorides.

    Major Products: Diverse derivatives with altered functional groups.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated as potential anticancer agents due to chromene’s cytotoxic properties.

    Chemistry: Used as a building block for designing novel heterocyclic compounds.

    Industry: Employed in the synthesis of pharmaceutical intermediates.

Mechanism of Action

    Targets: It may interact with enzymes, receptors, or cellular pathways.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While unique, it shares features with other chromene derivatives:

    Similar Compounds: 4H-chromene derivatives, coumarins, and flavonoids.

Properties

Molecular Formula

C15H12ClN3O3S

Molecular Weight

349.8 g/mol

IUPAC Name

6-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C15H12ClN3O3S/c1-3-13-18-19-15(23-13)17-14(21)12-6-10(20)8-5-9(16)7(2)4-11(8)22-12/h4-6H,3H2,1-2H3,(H,17,19,21)

InChI Key

QDJRPUITCCWREH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)Cl)C

Origin of Product

United States

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